molecular formula C9H11N3S B3034892 1-Allyl-3-(pyridin-3-yl)thiourea CAS No. 24775-43-7

1-Allyl-3-(pyridin-3-yl)thiourea

Cat. No.: B3034892
CAS No.: 24775-43-7
M. Wt: 193.27 g/mol
InChI Key: UUSFUDLPFIRKEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-3-(pyridin-3-yl)thiourea is a useful research compound. Its molecular formula is C9H11N3S and its molecular weight is 193.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Metal Complex Formation

1-Allyl-3-(pyridin-3-yl)thiourea has been studied for its ability to form complexes with various metals. For instance, Ahmed and Bose (1969) found that 1-(2-Pyridyl)-2-thiourea, a related compound, acts as a bidentate ligand, forming complexes with nickel and cobalt. The study reported different configurations of nickel complexes and discussed their spectral parameters, suggesting potential applications in inorganic chemistry and materials science (Ahmed & Bose, 1969).

Spectroscopic Characterization

Orysyk et al. (2011) synthesized and characterized Palladium(II) complexes with 1-allyl-3-(2-pyridyl)thiourea. They examined these complexes using various spectroscopic methods, optimizing conditions for complexation reactions. This research highlights the importance of this compound in developing metal-organic frameworks and coordination chemistry (Orysyk et al., 2011).

Molecular Docking and DNA Binding

Mushtaque et al. (2016) conducted a study involving the synthesis of a similar compound, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea. They performed molecular docking and DNA binding studies, indicating potential applications in the field of drug design and molecular biology. The compound's interaction with DNA was a focus of their research, highlighting its potential relevance in pharmacology and biochemistry (Mushtaque et al., 2016).

Corrosion Inhibition

Research by Hosseini and Azimi (2009) on a related compound, 1-methyl-3-pyridin-2-yl-thiourea, revealed its application in corrosion inhibition. This study is indicative of the potential utility of this compound in the field of materials science, specifically in protecting metals from corrosion (Hosseini & Azimi, 2009).

Safety and Hazards

The safety information for 1-Allyl-3-(pyridin-3-yl)thiourea indicates a warning signal word. The hazard statements include precautionary statements P261 .

Mechanism of Action

Properties

IUPAC Name

1-prop-2-enyl-3-pyridin-3-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S/c1-2-5-11-9(13)12-8-4-3-6-10-7-8/h2-4,6-7H,1,5H2,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSFUDLPFIRKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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